molecular formula C17H20N4O2 B2486379 (6-(cyclopentyloxy)pyridin-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone CAS No. 2034401-00-6

(6-(cyclopentyloxy)pyridin-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone

Cat. No.: B2486379
CAS No.: 2034401-00-6
M. Wt: 312.373
InChI Key: XHPCVCLWSMYGSG-UHFFFAOYSA-N
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Description

(6-(Cyclopentyloxy)pyridin-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone is a complex organic compound that boasts a variety of applications across multiple scientific fields. Its unique structure, which features both a pyridine ring and a dihydropyrazolopyrazine ring, allows it to participate in a wide array of chemical reactions and make a significant impact in the areas of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(cyclopentyloxy)pyridin-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone typically involves several steps, including:

  • Formation of the Pyridine Ring: : A starting material such as 3-hydroxypyridine undergoes a reaction with cyclopentanol in the presence of a strong acid catalyst to form the cyclopentyloxy-substituted pyridine.

  • Formation of the Dihydropyrazolopyrazine Ring: : This involves a condensation reaction between a hydrazine derivative and a suitable diketone, forming the dihydropyrazolopyrazine scaffold.

  • Coupling Reaction: : The final step involves coupling the two parts together using a suitable coupling agent like carbonyl chloride under appropriate conditions to form the methanone linkage.

Industrial Production Methods

In industrial settings, the synthesis is often streamlined for efficiency and cost-effectiveness. This involves optimizing the reaction conditions such as temperature, pressure, solvent choice, and the use of catalysts to maximize yield and minimize waste. High-throughput screening and continuous flow techniques may be employed to further enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methanone group, to form carboxylate derivatives.

  • Reduction: : Reduction reactions can be performed on the pyridine ring to form more saturated derivatives.

  • Substitution: : The pyridine and dihydropyrazolopyrazine rings allow for various substitution reactions, which can be facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions Used

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

  • Reduction: : Hydrogen gas in the presence of palladium on carbon (Pd/C) is a typical setup for reduction reactions.

  • Substitution: : Halogenating agents, organometallic reagents, and strong acids or bases are often employed depending on the desired substitution pattern.

Major Products Formed

  • Oxidation Products: : Carboxylated derivatives.

  • Reduction Products: : More saturated derivatives of the original compound.

  • Substitution Products: : Various substituted pyridines and dihydropyrazolopyrazines with potential functional groups added.

Scientific Research Applications

Chemistry

The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to act as a building block in the design of new materials with specific properties.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development and biochemical studies.

Medicine

Potential applications in medicine include the development of new therapeutic agents. The compound’s structure-activity relationship is explored to design drugs that can target specific enzymes, receptors, or other molecular targets.

Industry

In the industrial sector, the compound is used in the synthesis of specialized chemicals, agrochemicals, and polymers. Its reactivity and structural attributes make it a valuable component in the development of new materials.

Mechanism of Action

The mechanism by which (6-(cyclopentyloxy)pyridin-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone exerts its effects is closely tied to its ability to interact with molecular targets such as enzymes and receptors. Its unique structure allows it to bind to active sites, either inhibiting or activating the target molecules. This interaction can trigger various biological pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

Similar compounds include other substituted pyridines and dihydropyrazolopyrazines, such as:

  • (2-(Cyclopentyloxy)pyridin-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone

  • (6-(Cyclopentyloxy)pyridin-4-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone

These compounds share structural similarities but differ in the position of substitution or the nature of the substituents. The unique combination of the cyclopentyloxy group on the pyridine ring and the dihydropyrazolopyrazine ring in (6-(cyclopentyloxy)pyridin-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone sets it apart, contributing to its distinct chemical and biological properties.

Properties

IUPAC Name

(6-cyclopentyloxypyridin-3-yl)-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c22-17(20-9-10-21-14(12-20)7-8-19-21)13-5-6-16(18-11-13)23-15-3-1-2-4-15/h5-8,11,15H,1-4,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPCVCLWSMYGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=C(C=C2)C(=O)N3CCN4C(=CC=N4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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